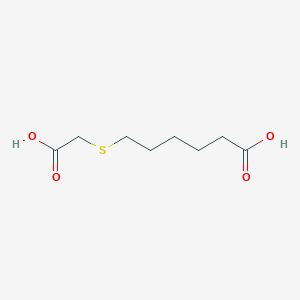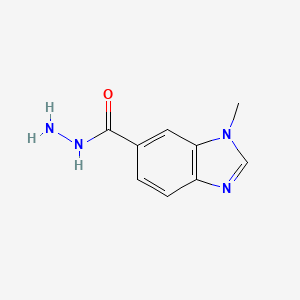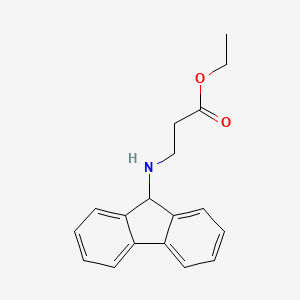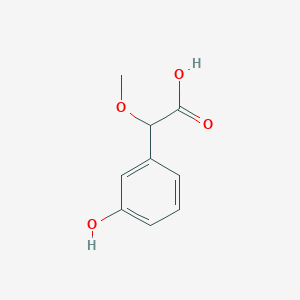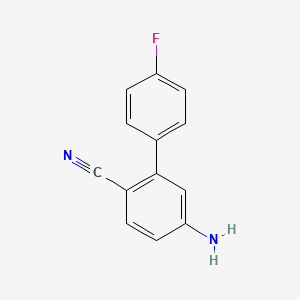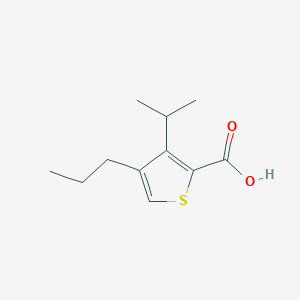
3-Isopropyl-4-propylthiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-4-propylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of isopropyl and propyl groups attached to the thiophene ring, along with a carboxylic acid functional group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-propylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation. The reaction typically starts with the preparation of a thiophene intermediate, which is then subjected to alkylation using appropriate alkyl halides under basic conditions. The resulting alkylated thiophene is further carboxylated using carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-Isopropyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
科学研究应用
3-Isopropyl-4-propylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
作用机制
The mechanism of action of 3-Isopropyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular responses .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the isopropyl and propyl groups, making it less hydrophobic.
3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of isopropyl and propyl groups.
4-Propylthiophene-2-carboxylic acid: Similar structure but lacks the isopropyl group.
Uniqueness
3-Isopropyl-4-propylthiophene-2-carboxylic acid is unique due to the presence of both isopropyl and propyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents may enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
属性
分子式 |
C11H16O2S |
|---|---|
分子量 |
212.31 g/mol |
IUPAC 名称 |
3-propan-2-yl-4-propylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c1-4-5-8-6-14-10(11(12)13)9(8)7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI 键 |
DWPRSTURQLMTSS-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CSC(=C1C(C)C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
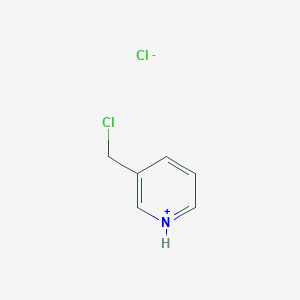
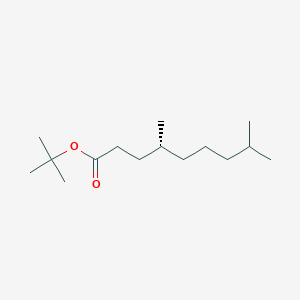
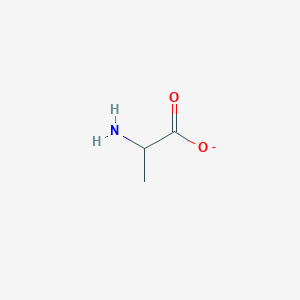
![1,4,5,6-Tetrahydropyrazolo[3,4-d]thieno[3,2-b]azepine](/img/structure/B8444954.png)
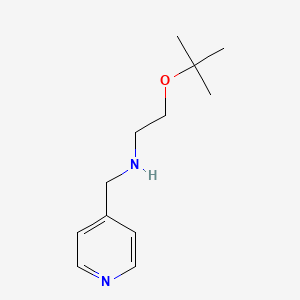
![N-[3-(1H-imidazol-1-yl)propyl]glycinamide](/img/structure/B8444963.png)
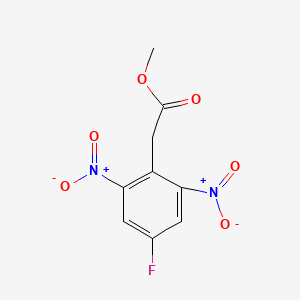
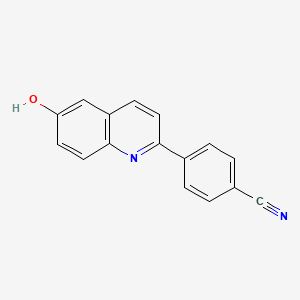
![4-chloro-5-(3-chloropropyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B8444993.png)
